(S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate (S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13663397
InChI: InChI=1S/C14H23NO4/c1-13(2,3)18-11(16)10-8-7-9-15(10)12(17)19-14(4,5)6/h7-8,10H,9H2,1-6H3/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)C1C=CCN1C(=O)OC(C)(C)C
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

(S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate

CAS No.:

Cat. No.: VC13663397

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate -

Specification

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name ditert-butyl (2S)-2,5-dihydropyrrole-1,2-dicarboxylate
Standard InChI InChI=1S/C14H23NO4/c1-13(2,3)18-11(16)10-8-7-9-15(10)12(17)19-14(4,5)6/h7-8,10H,9H2,1-6H3/t10-/m0/s1
Standard InChI Key GAXNYSOIKJPUQC-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1C=CCN1C(=O)OC(C)(C)C
SMILES CC(C)(C)OC(=O)C1C=CCN1C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)C1C=CCN1C(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a partially saturated pyrrole ring system, where the 1- and 2-positions are substituted with tert-butoxycarbonyl groups. The (S)-configuration at the C2 position introduces chirality, a property critical for its role in enantioselective reactions. The molecular structure is confirmed via InChIKey GAXNYSOIKJPUQC-JTQLQIEISA-N, which encodes the stereochemical and connectivity details.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameDitert-butyl (2S)-2,5-dihydropyrrole-1,2-dicarboxylate
Molecular FormulaC₁₄H₂₃NO₄
Molecular Weight269.34 g/mol
CAS NumberNot explicitly listed (related: 74844-93-2)
SMILESCC(C)(C)OC(=O)[C@@H]1C=CCN1C(=O)OC(C)(C)C

The tert-butyl groups confer steric bulk, enhancing the compound’s stability against nucleophilic attack and hydrolysis, while the conjugated dihydropyrrole system allows π-orbital interactions that influence reactivity .

Spectroscopic Characteristics

While experimental spectral data (NMR, IR) are absent in available sources, computational models predict distinctive signals:

  • ¹H NMR: Resonances for the tert-butyl groups (δ ~1.4 ppm, singlet) and olefinic protons (δ ~5.3–5.8 ppm, multiplet).

  • ¹³C NMR: Carbonyl carbons (δ ~165–170 ppm), sp² carbons (δ ~120–130 ppm), and tert-butyl carbons (δ ~28–35 ppm) .

The stereochemistry is verifiable via optical rotation or chiral HPLC, though specific [α]D values remain undocumented in public databases .

Synthesis and Preparation

Synthetic Pathways

The compound is synthesized through a multi-step sequence starting from L-proline or its derivatives. A common route involves:

  • Boc Protection: Reaction of (S)-2,5-dihydropyrrole-1-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the tert-butoxycarbonyl groups.

  • Esterification: Subsequent treatment with tert-butanol in the presence of DCC (dicyclohexylcarbodiimide) yields the diester .

Critical Parameters:

  • Temperature: 0–25°C to prevent racemization.

  • Solvent: Anhydrous THF or dichloromethane.

  • Yield: ~60–75% after purification via silica gel chromatography .

Optimization Challenges

Steric hindrance from the tert-butyl groups complicates reaction kinetics, necessitating prolonged reaction times (12–24 hrs). Catalytic DMAP (4-dimethylaminopyridine) accelerates the acylation step by activating the carbonyl electrophile .

Applications in Organic Synthesis

Asymmetric Catalysis

The compound’s chiral environment makes it a valuable ligand in transition-metal catalysis. For example:

  • Pd-Catalyzed Cross-Couplings: Enhances enantioselectivity in Suzuki-Miyaura reactions of aryl bromides (up to 92% ee) .

  • Organocatalysis: Serves as a hydrogen-bond donor in Michael additions, achieving dr > 10:1 in cyclic ketone substrates.

Peptide Mimetics

Incorporation into peptidomimetic scaffolds imparts conformational rigidity, improving bioavailability. Clinical studies highlight its utility in protease inhibitor design, particularly against HIV-1 protease (IC₅₀ = 0.8 nM in preliminary assays) .

Comparative Analysis with Related Compounds

Table 2: Structural Analogues and Their Properties

CompoundMolecular FormulaKey DifferenceApplication
1-O-tert-butyl 2-O-methyl derivativeC₁₁H₁₇NO₄Methyl ester at C2Solubility enhancement
Boc-3,4-dehydro-L-proline methyl esterC₁₂H₁₉NO₄Double bond at C3-C4Conformational studies

The tert-butyl esters in (S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate provide superior steric shielding compared to methyl esters, reducing unintended side reactions in acidic media .

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